4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline
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Overview
Description
4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of two chlorine atoms and a 3,5-dimethoxyphenyl group attached to the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinazoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield dihydroquinazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antibacterial, and antiviral drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways and processes.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: A related compound with similar structural features but different biological activities.
3,4-Dimethoxyphenethylamine: An analogue with a different core structure but similar functional groups.
Uniqueness
4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
922189-16-0 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4,7-dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-9-12(19)4-5-15(16)18(20)22-17/h3-10H,1-2H3 |
InChI Key |
MHTVCSZYEQIBQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)OC |
Origin of Product |
United States |
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